molecular formula C22H22N2OS B2574840 Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706090-54-1

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2574840
CAS No.: 1706090-54-1
M. Wt: 362.49
InChI Key: PKRIMNADQMUPGB-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a unique combination of isoquinoline, thiazepane, and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to scale up the reactions while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, modifying the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and thiazepane-containing molecules. Examples include:

  • Isoquinolin-1-yl(7-(p-tolyl)-1,4-thiazepan-4-yl)methanone
  • Isoquinolin-1-yl(7-(m-tolyl)-1,4-thiazepan-4-yl)methanone

Uniqueness

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

isoquinolin-1-yl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c1-16-6-2-4-8-18(16)20-11-13-24(14-15-26-20)22(25)21-19-9-5-3-7-17(19)10-12-23-21/h2-10,12,20H,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRIMNADQMUPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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